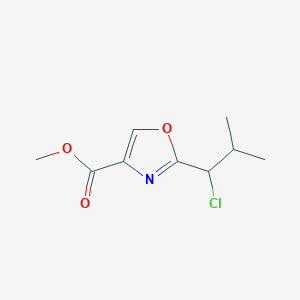
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is an organic compound with a complex structure that includes an oxazole ring, a methyl ester group, and a chlorinated alkyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorinated Alkyl Side Chain: The chlorinated alkyl side chain can be introduced via a nucleophilic substitution reaction using a suitable chlorinated alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through various pathways. The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, while the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chloroethyl chloroformate
- Isobutyl chloroformate
Comparison
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClNO3/c1-5(2)7(10)8-11-6(4-14-8)9(12)13-3/h4-5,7H,1-3H3 |
InChI-Schlüssel |
UAQMKKRNZDGHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC(=CO1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


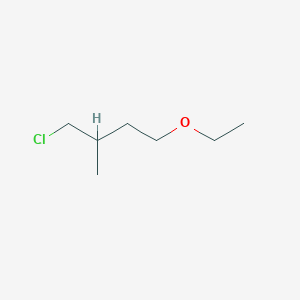
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
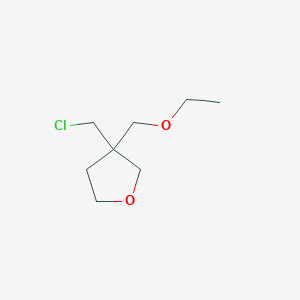

![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
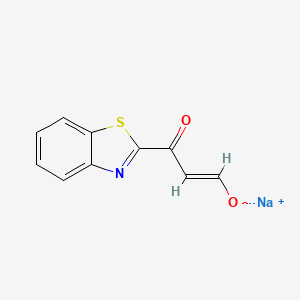


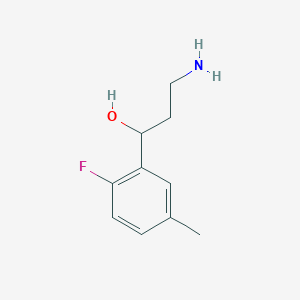
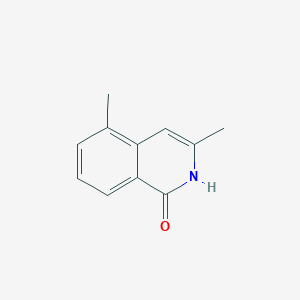
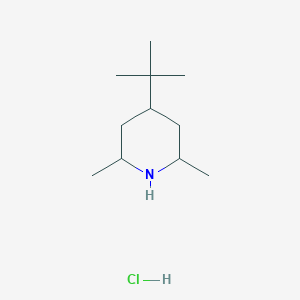

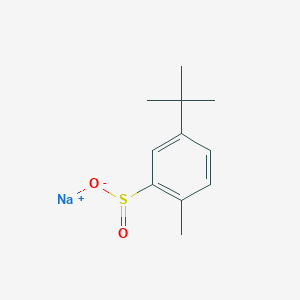
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
